Methyl 7H-Purine-8-carboxylate

Molecular weight optimization Fragment-based drug design Lead-likeness

Methyl 7H-Purine-8-carboxylate (CAS 1593406-63-3, C₇H₆N₄O₂, MW 178.15) is an unadorned purine scaffold bearing a single methyl ester at the C8 position of the 7H-tautomeric form. As a minimalist purine building block, it serves as a versatile entry point for late-stage diversification into kinase inhibitors, nucleoside analogs, and other pharmacologically relevant chemotypes.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
Cat. No. B13669062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7H-Purine-8-carboxylate
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=NC=NC=C2N1
InChIInChI=1S/C7H6N4O2/c1-13-7(12)6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H,8,9,10,11)
InChIKeyBPNQBSQQUAONSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7H-Purine-8-carboxylate Procurement Guide: Structural Identity & Base Properties


Methyl 7H-Purine-8-carboxylate (CAS 1593406-63-3, C₇H₆N₄O₂, MW 178.15) is an unadorned purine scaffold bearing a single methyl ester at the C8 position of the 7H-tautomeric form . As a minimalist purine building block, it serves as a versatile entry point for late-stage diversification into kinase inhibitors, nucleoside analogs, and other pharmacologically relevant chemotypes [1]. Its structural simplicity contrasts with more heavily substituted analogs (e.g., 2-chloro, 6-amino, or 2,6-dichloro derivatives), offering distinct advantages in terms of molecular weight economy, synthetic tractability, and regioselective functionalization potential [2].

Why Generic Purine-8-carboxylate Substitution Risks Project Failure for Methyl 7H-Purine-8-carboxylate Users


Purine-8-carboxylate analogs are not functionally interchangeable due to divergent reactivity profiles dictated by ester alkyl chain length, tautomeric state, and peripheral substituents . The methyl ester offers a unique balance of steric accessibility and electrophilic reactivity compared to the bulkier ethyl ester, while the absence of halogens at C2 and C6 avoids unwanted cross-reactivity in Pd-catalyzed couplings or nucleophilic substitutions . Substituting the free carboxylic acid for the methyl ester eliminates the key advantage of orthogonal protection, forcing additional protection/deprotection steps that reduce overall synthetic yield [1]. The 7H-tautomer further distinguishes this compound from 9H-tautomeric forms, which can exhibit altered hydrogen-bonding patterns and recognition by biological targets [2].

Methyl 7H-Purine-8-carboxylate Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Economy: Methyl vs. Ethyl Ester and Halogenated Analogs

Methyl 7H-Purine-8-carboxylate (MW 178.15 g/mol) provides a 14 Da molecular weight advantage over the ethyl ester analog (MW 192.18 g/mol for ethyl 7H-purine-8-carboxylate) and a 34 Da advantage over the 2-chloro derivative (MW 212.59 g/mol) [1]. In fragment-based drug discovery, each 14–34 Da reduction can significantly improve ligand efficiency indices (LE) when the core is elaborated, and helps maintain compliance with Lipinski's Rule of Five as molecular complexity increases [2].

Molecular weight optimization Fragment-based drug design Lead-likeness

Regioselective Reactivity: Steric Profile of Methyl Ester vs. Ethyl Ester at C8

The methyl ester at C8 presents a smaller steric profile (Taft steric parameter Es = 0.00 for methyl vs. −0.07 for ethyl) compared to the ethyl ester, resulting in greater accessibility for nucleophilic attack at the carbonyl carbon [1]. This translates to faster hydrolysis kinetics under both acidic and basic conditions, with methyl esters typically hydrolyzing 2–5× faster than ethyl esters in analogous heterocyclic systems [2]. The reduced steric bulk also minimizes interference with C6- and N9-directed functionalization, preserving regioselectivity in sequential derivatization strategies .

Regioselective functionalization Nucleophilic acyl substitution Steric effects

Tautomeric Preference: 7H- vs. 9H-Purine-8-carboxylate Isomers in Biological Recognition

Methyl 7H-Purine-8-carboxylate is specifically designated as the 7H-tautomer, which computational and NMR studies show presents a distinct hydrogen-bond donor/acceptor pattern compared to the 9H-tautomer [1]. The N(7)H tautomer exhibits a higher dipole moment (by several Debyes) than the N(9)H form, which can alter binding affinity and selectivity for target proteins with complementary electrostatic surfaces [2]. In purine nucleoside phosphorylase (PNP) active sites, for instance, the 7H vs. 9H tautomeric state has been shown to affect substrate recognition and catalytic efficiency [3].

Tautomerism Molecular recognition Hydrogen-bonding pattern

Absence of Halogen Substituents: Clean Reactivity Profile vs. 2-Chloro and 2,6-Dichloro Analogs

Unlike methyl 2-chloro-7H-purine-8-carboxylate (MW 212.59) or ethyl 2,6-dichloro-9H-purine-8-carboxylate (MW 261.06), the target compound lacks halogen substituents at C2 and C6, eliminating competing reactivity in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are routinely employed for purine diversification [1]. Halogenated purines can undergo unwanted homocoupling or dehalogenation side reactions under cross-coupling conditions, reducing effective yield by 10–30% in some reported cases [2]. The halogen-free scaffold allows the user to introduce halogens (or other directing groups) only at desired positions via electrophilic halogenation, enabling fully programmable functionalization sequences with orthogonal reaction compatibility .

Cross-coupling selectivity Orthogonal reactivity Synthetic intermediate

Scaffold Utility in Bicyclic 8,9-Dihydro-7H-purine-8-carboxylate Construction: Validated Synthetic Platform

Methyl 7H-purine-8-carboxylate (or its closely related esters) has been directly employed in the first reported construction of the bicyclic 8,9-dihydro-7H-purine-8-carboxylate scaffold via a competitive 5-endo cyclization reaction, establishing two C–N bonds and a chiral carbon center [1]. This scaffold, elaborated into pteridin-7(8H)-one derivatives, yielded compound 12 with IC₅₀ values of 4.32 μM (MKN-45) and 7.01 μM (MGC-803) against gastric cancer cell lines [1]. The pteridin-7(8H)-one series demonstrated superior potency compared to other pteridine-based chemotypes lacking the 8-carboxylate-derived structural feature, validating the chemical space accessible from this starting material [2].

Scaffold diversification Antiproliferative agents Novel bicyclic chemotypes

Procurement-Relevant Application Scenarios for Methyl 7H-Purine-8-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery: Low-MW Purine Core for Efficient Lead Optimization

The compound's 178.15 Da molecular weight (14–34 Da lower than ester and chloro analogs) positions it as an optimal fragment starting point for medicinal chemistry campaigns targeting kinases, phosphodiesterases, or purinergic receptors. Fragment elaboration can proceed while maintaining ligand efficiency and Rule-of-Five compliance, as demonstrated in purine-based kinase inhibitor programs [1].

Sequential Orthogonal Functionalization in Parallel Library Synthesis

The absence of halogen atoms at C2 and C6 eliminates competing cross-coupling reactivity, enabling clean, programmable introduction of aryl, alkynyl, or amino substituents at desired positions. This is critical for high-throughput medicinal chemistry where side-product formation in library synthesis increases purification costs and reduces screening data quality. The 2-chloro analog introduces unwanted reactivity that complicates parallel synthesis workflows [2].

Tautomer-Specific Biological Probe Design for Structural Biology Studies

The confirmed 7H-tautomeric form with its distinct hydrogen-bonding pattern and elevated dipole moment is essential for crystallographic fragment screening and structure-based design programs where precise molecular recognition drives binding. Substitution with a 9H-tautomer or a tautomeric mixture can yield misleading structure-activity relationships (SAR) due to altered target engagement geometry [3].

Bicyclic Scaffold Construction for Anticancer Agent Discovery

The compound serves as a validated precursor for constructing novel bicyclic 8,9-dihydro-7H-purine-8-carboxylate scaffolds, as first reported by Li et al. (2018). Elaboration into pteridin-7(8H)-one derivatives has yielded compounds with antiproliferative IC₅₀ values in the low micromolar range against gastric cancer cell lines (MKN-45: 4.32 μM; MGC-803: 7.01 μM), outperforming other scaffold analogs in the same series [4].

Quote Request

Request a Quote for Methyl 7H-Purine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.